5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(2-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4OS/c1-13-23-21-26(24-13)20(27)19(28-21)18(16-8-4-5-9-17(16)22)25-11-10-14-6-2-3-7-15(14)12-25/h2-9,18,27H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVYUWPVYHHOAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCC5=CC=CC=C5C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves multistep organic synthesis. Key intermediates are first synthesized through stepwise reactions:
Formation of Isoquinoline Intermediate: : Typically synthesized from benzylamine and formaldehyde through a Pictet-Spengler reaction.
Thiazole Ring Construction: : The methylthiazole is often constructed via cyclization reactions involving thioamides and α-bromoacetophenone.
Final Coupling Step: : The 3,4-dihydroisoquinolin intermediate couples with the fluorophenylmethyl intermediate under strong base conditions, usually with potassium carbonate in an aprotic solvent like DMF (Dimethylformamide).
Industrial Production Methods
Industrial-scale production may involve optimized, scalable versions of the laboratory synthesis methods, leveraging continuous flow reactors to improve yield and reduce reaction time. Automation and the use of less toxic reagents help in meeting environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidative reactions, typically with oxidants like potassium permanganate or chromium trioxide, targeting the isoquinoline ring.
Reduction: : Reduction of the compound can be performed using hydrogenation over palladium on carbon, focusing on reducing any double bonds or specific functional groups.
Substitution: : Electrophilic and nucleophilic substitution reactions can be executed, especially on the fluorophenyl ring, using various halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: : Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: : Halogens (Br2, I2), nucleophiles like amines or thiols
Major Products
Oxidation: : Carboxylic acids or ketones
Reduction: : Saturated hydrocarbons or alcohols
Substitution: : Derivatives with varied functional groups like amides, ethers
Scientific Research Applications
Anticancer Activity
Research indicates that this compound may exhibit significant anticancer properties . Preliminary studies have shown that certain derivatives of this compound demonstrate cytotoxic effects against various cancer cell lines while sparing normal cells. The unique structural features of the compound, including the fused thiazole and triazole ring systems along with the dihydroisoquinoline moiety, contribute to its potential as an anticancer agent.
Table 1: Summary of Anticancer Studies
| Study Reference | Cancer Cell Lines Tested | Observed Effects | Notes |
|---|---|---|---|
| Various (e.g., breast, lung) | Significant cytotoxicity | Specific derivatives showed selective toxicity | |
| HeLa cells | Induced apoptosis | Mechanism of action under investigation | |
| MCF-7 cells | Growth inhibition | Further studies needed for mechanism elucidation |
Antimicrobial Properties
The compound's structural motifs suggest potential antimicrobial activity . Similar compounds have been explored for their antibacterial properties, indicating that this compound may also possess effectiveness against a range of pathogens. The presence of both thiazole and triazole rings is often associated with various pharmacological activities, including antimicrobial effects.
Table 2: Potential Antimicrobial Applications
| Pathogen Tested | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth | |
| Escherichia coli | Moderate activity | |
| Pseudomonas aeruginosa | Further testing required |
Drug Development Potential
The unique combination of structural elements in 5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol positions it as a promising candidate for drug development . Its diverse biological activities could lead to the formulation of new therapeutic agents targeting cancer and infectious diseases.
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Understanding the synthetic pathways is crucial for scaling up production for further research and application.
Table 3: Synthesis Overview
| Step Number | Reaction Type | Key Reagents Used |
|---|---|---|
| 1 | Alkylation | Fluorophenylmethyl precursor |
| 2 | Cyclization | Thiazole and triazole precursors |
| 3 | Purification | Chromatography techniques |
Mechanism of Action
The mechanism by which 5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol exerts its effects typically involves interaction with specific molecular targets such as enzymes or receptors. Its multiple ring systems enable strong binding interactions, often inhibiting or modulating biological activity. Pathways involved may include signal transduction and metabolic pathways, depending on the specific application being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and inferred biological activities.
Table 1: Key Structural and Functional Comparisons
Key Findings:
Halogen Effects : The 2-fluorophenyl group in the target compound offers a balance of electronegativity and steric profile compared to the 3-chlorophenyl analog . Fluorine’s smaller size may improve binding pocket compatibility, while chlorine’s bulk could hinder interactions.
Dihydroisoquinoline Contribution: The dihydroisoquinoline moiety enables π-π stacking with aromatic residues in enzyme active sites, a feature absent in simpler analogs like the difluorophenyl derivative (CAS 1956332-02-7) . This moiety is associated with CNS activity in other drug candidates.
Antifungal Potential: Molecular docking studies on triazolo-thiadiazoles () suggest that similar cores (e.g., thiazolo-triazole) with optimized substituents could inhibit fungal enzymes like 14-α-demethylase .
Limitations and Contradictions:
- ’s triazolo-thiadiazoles show antifungal activity, but the target compound’s dihydroisoquinoline group may redirect its mechanism toward different targets (e.g., neurotransmitter receptors) .
Biological Activity
The compound 5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Dihydroisoquinoline moiety : Contributes to the compound's interaction with biological targets.
- Thiazolo[3,2-b][1,2,4]triazole core : Known for its pharmacological properties.
- Fluorophenyl group : Enhances lipophilicity and bioavailability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens:
- Inhibition of Gram-positive and Gram-negative bacteria : The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
| Pathogen | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Micrococcus luteus | Varies |
Cytotoxicity Studies
Cytotoxicity assessments using MTT assays revealed varying degrees of cytotoxic effects on human cell lines such as HaCat and Balb/c 3T3 cells. The results indicated that while some derivatives were cytotoxic, others maintained cell viability at therapeutic concentrations .
Molecular Docking Studies
Molecular docking studies have demonstrated that the compound binds effectively to target proteins involved in bacterial resistance mechanisms. Key findings include:
- Binding interactions : The compound forms hydrogen bonds with critical amino acids in the active sites of DNA gyrase and MurD enzymes.
- Binding energy : Comparable to established antibiotics like ciprofloxacin, suggesting a robust potential for antibacterial action .
Study 1: Antibacterial Efficacy
A study conducted on synthesized derivatives of thiazolo[3,2-b][1,2,4]triazoles showed that the tested compound significantly inhibited bacterial growth compared to controls. The presence of the dihydroisoquinoline moiety was crucial for enhancing antibacterial activity.
Study 2: Structure-Activity Relationship (SAR)
An investigation into the structure-activity relationship revealed that modifications in the fluorophenyl group could enhance selectivity towards bacterial targets while reducing cytotoxicity towards mammalian cells. This highlights the importance of molecular design in developing effective antimicrobial agents.
Q & A
Advanced Research Question
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., 14-α-demethylase in fungi) or receptors (e.g., serotonin 5-HT) .
- MD simulations : GROMACS assesses binding stability (RMSD < 2 Å over 100 ns) .
- Pharmacophore mapping : Identifies critical motifs (e.g., fluorophenyl for hydrophobic interactions) .
Case Study : Analogous thiazolo-triazoles show nM affinity for kinase targets via hydrogen bonding with triazole N-atoms .
How do structural analogs inform structure-activity relationship (SAR) studies?
Advanced Research Question
Comparative analysis of analogs reveals:
Methodological Insight : Use in vitro assays (e.g., MIC for antimicrobials, MTT for cytotoxicity) to validate computational predictions .
What strategies resolve contradictions in crystallographic data due to structural flexibility?
Advanced Research Question
- Twinned data refinement : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning .
- High-resolution data : Synchrotron radiation (λ = 0.7 Å) improves anomalous dispersion for fluorine atoms .
- Density functional theory (DFT) : Optimizes hydrogen atom positions when experimental data is ambiguous .
Example : A related compound’s dihedral angle (thiazole-triazole) refined to 12.3° vs. initial 18.7° post-DFT .
How are bioactivity assays designed to evaluate therapeutic potential?
Advanced Research Question
- Target-specific assays :
- Mechanistic studies :
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (k/k) to target proteins .
- qRT-PCR : Measures gene expression changes (e.g., apoptosis markers like BAX/BCL-2) .
Data Validation : Cross-check IC values with orthogonal assays (e.g., fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
